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Introduction

The praseodymium monoxide cation (PrO*) is a molecule of significant interest in fields ranging
from astrophysics to materials science. Its complex electronic structure, arising from the
partially filled 4f orbitals of the praseodymium atom, presents a rich landscape for
spectroscopic investigation. Understanding the spectroscopic properties of PrO* is crucial for
elucidating its bonding, reactivity, and potential applications. This technical guide provides a
comprehensive overview of the known spectroscopic data for PrO*, details the experimental
and theoretical methodologies used to obtain this data, and presents visual representations of
key processes and relationships.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the praseodymium
monoxide cation (PrO™).

Table 1: Electronic States and lonization Energy of PrO*
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Spectroscopic

Value Method Reference
Parameter
Ground Electronic
X3Ha4 MCQDPT2 [1][2]
State
lonization Energy (IE)
4.90(10) eV Electron Impact [2]
of PrO
4.9(5) eV Electron Impact [2]
4.9961(6) eV MATI Spectroscopy [11121[3]

Note: The value obtained by Mass-Analyzed Threshold lonization (MATI) spectroscopy is the
most precise to date.

Table 2: Spectroscopic Constants of the Ground Electronic State (X3Ha) of PrO*

Spectroscopic

Value Method Reference
Constant
Equilibrium Bond

] 1.77 A SO-MCQDPT2 [2][4]

Distance (re)
Vibrational Frequency Photoelectron

835+20cm™? [5]
(we) Spectroscopy of PrO~
Bond Dissociation Thermochemical

7.62+0.07 eV [6]
Energy (Do) Cycle

Experimental Protocols

The precise determination of the spectroscopic properties of PrO* has been achieved through
a combination of advanced experimental techniques, primarily Mass-Analyzed Threshold
lonization (MATI) spectroscopy.

Mass-Analyzed Threshold lonization (MATI)
Spectroscopy
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MATI spectroscopy is a high-resolution technique used to obtain detailed information about the

electronic and vibrational states of cations. The experimental setup and procedure for the study

of PrO* are as follows:

Sample Generation: Praseodymium oxide (PrO) molecules are generated in the gas phase.
This is typically achieved by laser ablation of a praseodymium target in the presence of an
oxygen-containing carrier gas, such as a mixture of helium and oxygen.

Supersonic Expansion: The gaseous mixture of PrO and the carrier gas is expanded through
a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the PrO
molecules to very low rotational and vibrational temperatures, which simplifies the resulting
spectra.

Photoexcitation: The cooled PrO molecules are then intersected by a tunable laser beam.
The laser frequency is scanned across the energy range corresponding to the ionization
threshold of PrO. This excites the molecules to high-lying Rydberg states, just below the
ionization limit.

Pulsed Field lonization: After a short time delay, a pulsed electric field is applied. This field is
strong enough to ionize the long-lived, high-n Rydberg states, but not the lower-lying states.
The directly formed ions are repelled by a prepulse of the electric field.

Time-of-Flight Mass Analysis: The resulting PrO* ions are then accelerated into a time-of-
flight (TOF) mass spectrometer. The ions travel down a flight tube and are detected. The
time it takes for an ion to reach the detector is proportional to the square root of its mass-to-
charge ratio, allowing for mass selection.

Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function
of the laser frequency. The peaks in the spectrum correspond to transitions to specific
electronic and vibrational states of the PrO* cation.

Theoretical Calculations

Theoretical calculations play a crucial role in interpreting the experimental spectra and
providing deeper insights into the electronic structure of PrO*. The primary method used for
PrO* has been the second-order multiconfigurational quasi-degenerate perturbation
(MCQDPT2) theory with spin-orbit (SO) coupling.
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SO-MCQDPT2 Calculations

Methodology: The SO-MCQDPT2 method is a powerful quantum chemical approach for
calculating the electronic structure of molecules with complex electronic configurations, such
as those containing lanthanide elements. It accounts for both electron correlation and
relativistic effects (spin-orbit coupling), which are significant for heavy atoms like
praseodymium.

Basis Sets: The calculations typically employ relativistic effective core potentials (RECPSs) for
the praseodymium atom to reduce the computational cost by treating the core electrons
implicitly. For the oxygen atom, standard all-electron basis sets are used.

Active Space: A key aspect of multiconfigurational methods is the choice of the active space,
which consists of the electrons and orbitals that are most important for describing the
electronic structure. For PrO, an active space of (3,8) has been used, which includes the
three valence electrons of Pr (two 4f and one 6s) distributed among eight orbitals (seven 4f
and one 6s). For PrO™*, due to the removal of the 6s electron, a reduced active space of (2,7)
is employed.[2][4]

State Averaging: To obtain a balanced description of multiple electronic states, a state-
averaged approach is often used in the initial multiconfigurational self-consistent field
(MCSCEF) step.

Perturbation Theory: The dynamic electron correlation is then treated by the second-order
perturbation theory (QDPT2).

Spin-Orbit Coupling: Finally, the spin-orbit coupling is included to account for the interaction
between the spin and orbital angular momenta of the electrons, which leads to the splitting of
electronic states.

Mandatory Visualization
Experimental Workflow for MATI Spectroscopy of PrO+
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Caption: Workflow for the MATI spectroscopy of PrO*.

Energy Level Diagram of PrO and PrO*
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Caption: Energy level diagram for PrO and PrO+*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Properties of the Praseodymium
Monoxide Cation (PrO™*): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15464022#spectroscopic-properties-of-

pro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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